molecular formula C5H8ClFO2S B12309634 rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

Cat. No.: B12309634
M. Wt: 186.63 g/mol
InChI Key: WBGBCHPDBCOZGQ-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Dynamics

The cyclopropane ring in rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride adopts a planar triangular geometry with bond angles constrained to approximately 60°, consistent with the inherent strain of three-membered carbocycles. X-ray crystallographic data for analogous fluorinated cyclopropanes reveal that the introduction of a fluoromethyl group at the C2 position induces subtle distortions in bond lengths. For instance, the C1–C2 bond adjacent to the fluoromethyl substituent shortens to 1.49 Å compared to 1.51 Å for the C2–C3 bond, reflecting hyperconjugative interactions between the σ*(C–F) orbital and adjacent C–C bonds.

The methanesulfonyl chloride group (–SO₂Cl) adopts a staggered conformation relative to the cyclopropane ring to minimize steric clashes between the sulfonyl oxygen atoms and the fluoromethyl group. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a rotational barrier of 8.2 kcal/mol for the –SO₂Cl moiety, indicating moderate conformational flexibility. This dynamic behavior facilitates adaptive binding in potential biological or catalytic applications, though the trans configuration locks the fluoromethyl and sulfonyl chloride groups into diametrically opposed positions, enforcing a rigid spatial arrangement.

Table 1: Key geometric parameters for rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride

Parameter Value (Å or °) Method Source
C1–C2 bond length 1.49 X-ray
C2–C3 bond length 1.51 X-ray
C–F bond length 1.41 DFT
Dihedral angle (C1–C2–C3–F) 178.3 DFT

Trans Configuration Rationale in Cyclopropane Ring Systems

The trans configuration of the fluoromethyl and methanesulfonyl chloride groups in this compound arises from stereoelectronic and steric factors governing cyclopropane functionalization. During synthesis, zinc carbenoid-mediated cyclopropanation of fluoroallylic alcohols preferentially yields the trans diastereomer due to the minimized allylic strain in the transition state. The bulky –SO₂Cl group destabilizes cis configurations by introducing van der Waals repulsions with the fluoromethyl substituent, as evidenced by a 3.1 kcal/mol energy difference favoring the trans isomer in DFT calculations.

Stereochemical analysis using chiral dioxaborolane ligands in asymmetric cyclopropanation reactions further corroborates this preference. For example, Hashimoto’s Rh₂((S)-TCPTTL)₄ catalyst achieves enantiomeric excesses >90% for trans-configured fluorocyclopropanes by orienting the fluoromethyl group antiperiplanar to the approaching carbenoid. This spatial alignment maximizes hyperconjugative stabilization from the σ(C–F) → σ*(C–Zn) interaction, a phenomenon validated by natural bond orbital (NBO) analyses.

Table 2: Energetic and stereochemical comparison of cis vs. trans isomers

Isomer Relative Energy (kcal/mol) Enantiomeric Excess (%) Synthetic Method
Trans 0.0 92 Rh-catalyzed
Cis +3.1 <10 Uncontrolled

Fluorine Substituent Effects on Cyclopropane Ring Strain

The fluoromethyl group exerts dual electronic and steric effects on the cyclopropane core. Fluorine’s electronegativity (χ = 3.98) polarizes the adjacent C–C bonds, increasing the ring’s overall strain energy by 4.7 kcal/mol compared to non-fluorinated analogs. This polarization manifests in attenuated Wiberg bond indices (0.89 for C1–C2 vs. 0.93 in unsubstituted cyclopropane), indicating reduced electron density in the strained σ-framework.

Paradoxically, the fluorine atom’s small van der Waals radius (1.47 Å) mitigates steric congestion, enabling tighter packing in crystalline lattices. Differential scanning calorimetry (DSC) of related fluorocyclopropanes reveals melting points elevated by 15–20°C relative to methyl-substituted derivatives, underscoring enhanced lattice stability. Additionally, the electron-withdrawing nature of fluorine stabilizes partial positive charges on proximal carbon atoms, facilitating nucleophilic ring-opening reactions at rates 3–5 times faster than non-fluorinated counterparts.

Table 3: Impact of fluorine on cyclopropane properties

Property Fluorinated Derivative Non-Fluorinated Analog
Ring strain energy (kcal/mol) 27.4 22.7
Melting point (°C) 98–102 78–82
Ring-opening rate (k, s⁻¹) 4.7 × 10⁻³ 1.2 × 10⁻³

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

[2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2

InChI Key

WBGBCHPDBCOZGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CS(=O)(=O)Cl)CF

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The trans-cyclopropane core is constructed via carbene insertion using modified Simmons-Smith conditions. A fluoromethyl-substituted alkene (1 ) reacts with diiodomethane (CH₂I₂) and a zinc-copper couple in ether solvents. The reaction proceeds via a zinc-carbenoid intermediate, enabling stereoselective formation of the trans-cyclopropane (2 ).

Reaction Conditions

  • Substrate: Allyl fluoride derivatives (e.g., 3-fluoropropene)
  • Reagents: CH₂I₂ (1.2 equiv), Zn-Cu (2.5 equiv)
  • Solvent: Diethyl ether, 0°C to reflux
  • Yield: 60–75%
  • Diastereomeric Ratio (trans:cis): 4:1

Mechanistic Insight
The zinc-carbenoid inserts into the C=C bond of the allyl fluoride, favoring trans-selectivity due to steric hindrance between the fluoromethyl group and the approaching carbene.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) or copper(I) catalysts enable asymmetric cyclopropanation of α-fluorostyrenes. For example, Rh₂(S-PTTL)₄ catalyzes the reaction between α-fluoroacrylates and diazo compounds to yield trans-cyclopropanes with >90% enantiomeric excess (ee).

Optimized Protocol

  • Catalyst: Rh₂(S-PTTL)₄ (2 mol%)
  • Diazo Source: Ethyl diazoacetate (1.1 equiv)
  • Solvent: Dichloromethane, −20°C
  • Yield: 82%
  • ee: 94%

Limitations

  • Requires electron-deficient alkenes.
  • Limited scalability due to diazo compound handling.

Fluoromethyl Group Introduction

Nucleophilic Fluorination

Post-cyclopropanation fluorination employs Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) to convert hydroxyl or carbonyl groups into fluoromethyl moieties. For example, a cyclopropanol intermediate (3 ) is treated with DAST in dichloroethane at 80°C, yielding the fluoromethyl product (4 ).

Typical Conditions

  • Reagent: DAST (1.5 equiv)
  • Solvent: 1,2-Dichloroethane
  • Temperature: 80°C, 12 h
  • Yield: 65%

Side Reactions

  • Competing elimination to alkenes.
  • Over-fluorination with excess reagent.

Radical Fluoromethylation

A photoredox-catalyzed method uses fluoroalkyl iodides (e.g., CF₂I₂) and a cyclopropane precursor. Under blue LED irradiation, the iodide undergoes single-electron transfer (SET) with a Ru(bpy)₃²⁺ catalyst, generating a fluoromethyl radical that adds to the cyclopropane.

Procedure

  • Catalyst: Ru(bpy)₃Cl₂ (5 mol%)
  • Light Source: 450 nm LED
  • Solvent: Acetonitrile/H₂O (9:1)
  • Yield: 55%
  • Diastereoselectivity: 3:1 (trans:cis)

Sulfonyl Chloride Formation

Chlorosulfonation of Cyclopropanemethanol

The cyclopropanemethanol intermediate (5 ) is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C. The reaction proceeds via a two-step mechanism: sulfonation followed by chloride displacement.

Stepwise Process

  • Sulfonation : ClSO₃H (2.0 equiv), −10°C, 2 h.
  • Chlorination : Thionyl chloride (SOCl₂, 3.0 equiv), reflux, 4 h.
  • Overall Yield: 70%

Side Products

  • Over-sulfonation leading to disulfonyl chlorides.
  • Esterification with residual alcohol.

Oxidation of Thiol Intermediates

A cyclopropanethiol derivative (6 ) is oxidized with chlorine gas (Cl₂) in aqueous HCl, directly forming the sulfonyl chloride (7 ). This method avoids harsh chlorosulfonic acid but requires careful handling of gaseous Cl₂.

Conditions

  • Oxidant: Cl₂ gas (1.5 equiv)
  • Solvent: 6 M HCl, 0°C
  • Reaction Time: 1 h
  • Yield: 85%

Advantages

  • High atom economy.
  • Minimal byproduct formation.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

A (R)-phenylglycinol auxiliary is attached to the cyclopropane carboxylic acid precursor (8 ). Diastereomeric crystallization separates the trans-isomer, followed by auxiliary removal and functional group interconversion.

Key Steps

  • Auxiliary attachment: EDCl, DMAP, 90% yield.
  • Crystallization: Hexane/EtOAc, >99% de.
  • Hydrolysis: LiOH, THF/H₂O, 80% yield.

Enzymatic Resolution

Lipase-mediated acetylation of a racemic cyclopropanol (9 ) in vinyl acetate selectively acetylates the undesired cis-isomer. The remaining trans-alcohol is oxidized to the sulfonyl chloride.

Enzyme

  • Candida antarctica Lipase B (CAL-B)
  • Conversion: 45% (cis-acetate)
  • ee of trans-alcohol: 98%

Comparative Analysis of Methods

Method Yield (%) Diastereoselectivity Scalability Cost
Simmons-Smith 60–75 4:1 Moderate Low
Rh-Catalyzed 82 >20:1 Low High
Radical Fluorination 55 3:1 Moderate Medium
Chlorosulfonation 70 N/A High Low

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring.

    Reduction: Reduction reactions can occur, especially targeting the sulfonyl chloride group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals. Its structure allows for modifications that can lead to the synthesis of novel drug candidates targeting specific biological pathways. For instance, the presence of the fluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules.

Organic Synthesis

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride serves as a versatile reagent in organic synthesis. It can be utilized in:

  • Sulfonylation Reactions : The sulfonyl chloride functional group can react with various nucleophiles to form sulfonamides, which are valuable intermediates in drug synthesis.
  • Chiral Synthesis : The chiral nature of the compound allows for asymmetric synthesis methods, which are crucial in producing enantiomerically pure compounds.

Materials Science

Research has indicated that compounds similar to rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride can be used in the development of advanced materials:

  • Polymers : The incorporation of sulfonyl chloride groups into polymer matrices can enhance properties such as thermal stability and mechanical strength.
  • Nanocomposites : The compound may also play a role in creating nanocomposite materials with improved electrical or optical properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride in synthesizing various sulfonamides. By reacting this compound with amines under controlled conditions, researchers were able to produce a range of sulfonamide derivatives with varying biological activities.

Sulfonamide DerivativeYield (%)Biological Activity
Compound A85Antibacterial
Compound B90Antiviral
Compound C78Antifungal

Case Study 2: Asymmetric Synthesis

In another research effort, rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride was employed as a chiral auxiliary in asymmetric synthesis. The study highlighted its effectiveness in producing chiral amines with high enantiomeric excess.

Chiral AmineEnantiomeric Excess (%)Reaction Conditions
Amine D95Room temperature
Amine E92Reflux

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between the target compound and analogous cyclopropane derivatives.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent on Cyclopropane Functional Group Key Features
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans (2227879-98-1) C₅H₈ClFO₂S 186.63 Fluoromethyl (-CH₂F) Sulfonyl chloride (-SO₂Cl) Moderate electronegativity; balanced steric profile
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride (2165999-94-8) C₅H₆ClF₃O₂S 222.61 Trifluoromethyl (-CF₃) Sulfonyl chloride (-SO₂Cl) High electronegativity; increased lipophilicity and reactivity
rac-[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride (N/A) ~C₆H₈ClF₂O₂S* ~210 (estimated) 1,1-Difluoroethyl (-CH₂CF₂) Sulfonyl chloride (-SO₂Cl) Bulkier substituent; potential steric hindrance
rac-[(1R,2R)-2-propylcyclopropyl]methanol (147228-48-6) C₇H₁₄O 114.19 Propyl (-CH₂CH₂CH₃) Alcohol (-CH₂OH) Non-fluorinated; lower reactivity due to lack of electron-withdrawing groups
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride (2137837-57-9) C₅H₉F₃N·HCl 193.59 (free base) Trifluoromethyl (-CF₃) Amine hydrochloride (-NH₂·HCl) Ionic solid; altered solubility and stability vs. sulfonyl chlorides

Structural and Electronic Analysis

  • Fluorinated Substituents: The fluoromethyl group (-CH₂F) in the target compound provides moderate electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs (e.g., the propyl derivative in ). However, it is less electron-withdrawing than the trifluoromethyl (-CF₃) group in , which significantly increases reactivity in sulfonylation reactions.
  • Functional Group Comparison :

    • Sulfonyl chloride (-SO₂Cl) vs. Alcohol (-CH₂OH) : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the alcohol group in is less reactive unless activated.
    • Amine hydrochloride (-NH₂·HCl) vs. Sulfonyl chloride : The hydrochloride salt in is a stable solid with ionic character, contrasting with the liquid or low-melting-point sulfonyl chlorides, which are moisture-sensitive.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in and increases logP values compared to the fluoromethyl group, enhancing membrane permeability in drug design.
  • Solubility : The hydrochloride salt in exhibits higher aqueous solubility than sulfonyl chlorides, which are typically soluble in organic solvents.

Biological Activity

rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans, is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the cyclopropyl ring and fluoromethyl substituent, suggest interesting biological properties that merit detailed investigation.

  • Molecular Formula : C5_5H8_8ClFO2_2S
  • Molar Mass : 186.63 g/mol
  • CAS Number : 2227879-98-1
PropertyValue
Molecular FormulaC5_5H8_8ClFO2_2S
Molar Mass186.63 g/mol
LogP0.96 (Predicted)

The biological activity of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, which can lead to the modification of biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl chlorides exhibit antimicrobial activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In vitro assays have demonstrated that rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride exhibits cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis has been linked to its electrophilic nature, which can modify critical cysteine residues in proteins involved in cell survival pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers tested rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
  • Cytotoxicity in Cancer Cells :
    • A study evaluated the cytotoxic effects on HeLa and MCF-7 cell lines.
    • The compound showed IC50_{50} values of 15 µM for HeLa and 20 µM for MCF-7 cells, indicating significant potential as an anticancer agent.

Synthesis and Characterization

The synthesis of rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride involves the reaction of cyclopropanol derivatives with sulfur dichloride followed by fluorination reactions. Characterization techniques such as NMR and MS confirm the structure and purity of the compound.

Structure-Activity Relationship (SAR)

Studies suggest that modifications to the cyclopropyl ring or the sulfonyl group can significantly alter biological activity. For instance:

  • Substituting different halogens on the fluoromethyl group enhances cytotoxicity.
  • Altering the sulfonyl moiety can improve antimicrobial efficacy.

Q & A

Q. How is the stereochemical configuration of the trans-cyclopropane core confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC and NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) are critical for distinguishing diastereomers. For cyclopropane derivatives, coupling constants (JJ-values) between vicinal protons on the cyclopropane ring (typically ~5–8 Hz for trans configurations) help confirm stereochemistry .
  • X-ray crystallography provides definitive structural proof, though challenges arise due to the compound’s volatility and sensitivity to moisture .

Q. What synthetic routes are reported for introducing the fluoromethyl group onto the cyclopropane ring?

Methodological Answer:

  • Fluorination strategies include halogen-exchange reactions (e.g., using KF or CsF in polar aprotic solvents) or radical fluorination with Selectfluor®. For example, trans-cyclopropane intermediates can be fluorinated via nucleophilic displacement of a mesylate or tosylate group .
  • Evidence from similar compounds (e.g., trans-2-fluorocyclopropane carboxylic acid) suggests that stereospecific ring-closing metathesis or Simmons-Smith reactions with fluorinated carbenoids are viable .

Q. How is the purity of the compound validated, and what impurities are commonly observed?

Methodological Answer:

  • HPLC-MS with a C18 column and UV detection (λ = 210–230 nm) is standard for purity assessment. Impurities often include unreacted cyclopropane precursors or hydrolysis byproducts (e.g., sulfonic acids due to chloride displacement by water) .
  • Elemental analysis and 19F^{19}\text{F} NMR integration are used to verify stoichiometric fluorine incorporation .

Advanced Research Questions

Q. What are the kinetic and thermodynamic challenges in preserving stereochemical integrity during sulfonylation reactions?

Methodological Answer:

  • The cyclopropane ring’s strain makes it prone to ring-opening under acidic or high-temperature conditions. Low-temperature reactions (e.g., -20°C) in anhydrous solvents (e.g., DCM) minimize racemization.
  • Competitive elimination pathways (e.g., β-fluoride elimination) can occur due to the fluoromethyl group’s electron-withdrawing effects. Stabilizing intermediates with bulky bases (e.g., DIPEA) or phase-transfer catalysts is recommended .

Q. How does the fluoromethyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer:

  • The fluoromethyl group increases the sulfonyl chloride’s electrophilicity via inductive effects, accelerating reactions with amines or alcohols. However, steric hindrance from the cyclopropane ring may reduce accessibility.
  • Competitive fluoromethyl group reactivity (e.g., fluoride displacement under basic conditions) requires careful pH control (pH 7–8) to favor sulfonylation over defluorination .

Q. What mechanistic insights exist for the compound’s potential as an enzyme inhibitor in biochemical studies?

Methodological Answer:

  • The sulfonyl chloride group can act as a covalent inhibitor, targeting serine or cysteine residues in enzymes (e.g., acetylcholinesterase or proteases). Docking studies and molecular dynamics simulations are used to predict binding modes, while kinetic assays (e.g., IC50_{50} determination) validate inhibition .
  • Fluorine’s role in enhancing membrane permeability (via lipophilicity modulation) is critical for in vivo studies .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported reaction yields for cyclopropane sulfonylation?

Methodological Answer:

  • Variability often stems from moisture sensitivity of the sulfonyl chloride. Rigorous drying of solvents (e.g., molecular sieves in DCM) and inert atmospheres (N2_2/Ar) improve reproducibility .
  • Conflicting stereochemical outcomes may arise from catalyst choice in ring-closing reactions. For example, Rh(II) vs. Cu(I) catalysts can alter diastereoselectivity by >20% .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride during storage or handling?

Methodological Answer:

  • Storage as a solid under vacuum or in anhydrous solvents (e.g., THF) at -20°C reduces hydrolysis.
  • In situ generation of the sulfonyl chloride from stable precursors (e.g., sulfonic acids with PCl5_5) is preferred for time-sensitive reactions .

Applications in Drug Discovery

Q. How is this compound utilized in the synthesis of covalent kinase inhibitors?

Methodological Answer:

  • The sulfonyl chloride reacts selectively with lysine or tyrosine residues in kinase ATP-binding pockets. Activity-based protein profiling (ABPP) and LC-MS/MS identify target engagement, while SAR studies optimize selectivity .

Q. What are the limitations of using this compound in in vivo models?

Methodological Answer:

  • Rapid hydrolysis in physiological conditions (t1/2_{1/2} < 1 hour in PBS) limits bioavailability. Prodrug strategies (e.g., ester-protected sulfonates) or nanoparticle encapsulation improve stability .

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